molecular formula C13H15NO6 B1339380 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid CAS No. 178446-63-4

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B1339380
CAS No.: 178446-63-4
M. Wt: 281.26 g/mol
InChI Key: SRUMAAHZHIHIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves the following steps :

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or 4-methylmorpholine (NMM) in an organic solvent like tetrahydrofuran (THF) at 0°C.

    Formation of the Benzene Ring: The protected amino group is then introduced to a benzene ring substituted with carboxylic acid groups at the 1 and 3 positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including :

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: The carboxylic acid groups can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides like EDC or DCC in the presence of a base.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagents used.

    Deprotection: The free amino derivative.

    Coupling: Amides or esters formed from the carboxylic acid groups.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid involves its ability to act as a protecting group for amino functionalities . The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, making this compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid is unique due to the presence of both Boc-protected amino and carboxylic acid groups, allowing it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo selective deprotection and substitution reactions makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUMAAHZHIHIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.